molecular formula C9H12F3N3 B1479815 1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 2090280-07-0

1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1479815
CAS No.: 2090280-07-0
M. Wt: 219.21 g/mol
InChI Key: WMVDOKFDVBHQPA-UHFFFAOYSA-N
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Description

1-Ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its core structure incorporates two privileged motifs: the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, a saturated bicyclic system that can contribute to favorable physicochemical properties and receptor binding, and a trifluoromethyl group, which is widely known to influence a compound's metabolic stability, lipophilicity, and overall bioavailability . The specific 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold has been identified in patent literature as a key structure in compounds investigated for use as medicaments, highlighting its potential as a versatile template for developing biologically active molecules . Furthermore, the incorporation of the trifluoromethyl group is a well-established strategy in agrochemical and pharmaceutical development to enhance biological activity and environmental stability . As such, this compound serves as a valuable building block for researchers synthesizing novel compounds for screening against various biological targets, particularly in the design of potential therapeutic agents. Its applications are strictly for research purposes in laboratory settings.

Properties

IUPAC Name

1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c1-2-15-7-3-4-13-5-6(7)8(14-15)9(10,11)12/h13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVDOKFDVBHQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CNCC2)C(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This compound belongs to a class of pyrazolo compounds, which are known for their diverse pharmacological properties.

Chemical Characteristics

  • Molecular Formula : C9_9H12_{12}F3_3N3_3
  • Molecular Weight : 219.21 g/mol
  • CAS Number : 2090280-07-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity and binding affinity to specific enzymes and receptors, influencing several biochemical pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antiproliferative Activity :
    • Studies have shown that derivatives of pyrazolo compounds can inhibit the growth of cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines including MDA-MB-231 (triple-negative breast cancer) and HL60 (human leukemia) with IC50_{50} values in the low micromolar range .
  • Enzyme Inhibition :
    • The compound has been investigated for its potential as an inhibitor of specific kinases and enzymes involved in tumor proliferation. The presence of the trifluoromethyl group is particularly noted for enhancing metabolic stability and resistance to degradation .
  • Neuroprotective Effects :
    • Preliminary studies suggest that similar pyrazolo compounds may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Studies

A selection of relevant case studies highlights the biological activity of pyrazolo derivatives:

StudyCompoundCell LineIC50_{50} Value (μM)Notes
4gMDA-MB-2310.59High selectivity against cancer cells
14cHL601.05Effective against leukemia cells
14eSKBR32.01Notable cytotoxicity in breast cancer

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications to enhance biological activity. The exploration of various derivatives has shown that structural variations can significantly impact their biological efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[4,3-c]pyridine scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison of key analogs and their applications:

Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]pyridine Derivatives

Compound Name / Substituents Biological Activity Key Findings References
1-(2-Methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl) (13g) Antibacterial (ESKAPE pathogens) Superior to nitrofurantoin; MIC = 2–8 µg/mL against K. pneumoniae and A. baumannii .
3-Phenyl derivatives Antitubercular (Pantothenate synthetase inhibition) IC₅₀ = 1.2–3.8 µM; potent against M. tuberculosis H37Rv (MIC = 6.25 µg/mL) .
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl) (Apixaban) Anticoagulant (Factor Xa inhibition) Ki = 0.08 nM; oral bioavailability >50% in humans .
3-(Pyridin-2-yl) c-Met kinase inhibition IC₅₀ = 12 nM; suppressed tumor growth in xenograft models .
3-Isopropyl TLR7/8 antagonism Preclinical candidate for lupus therapy; IC₅₀ < 100 nM .
5-tert-Butyl-N-pyrazol-4-yl Antitubercular MIC = 3.12 µg/mL; targets pantothenate synthetase .

Key Structural and Functional Insights

Substituent Effects on Antimicrobial Activity :

  • The 5-nitro-2-furoyl group in 13g enhances antibacterial potency by acting as a "warhead" that disrupts bacterial DNA synthesis . Replacing this with a trifluoromethyl group (as in the target compound) may reduce nitroreductase-mediated activation but improve metabolic stability .
  • Ethyl vs. Methoxyethyl: The 1-ethyl group in the target compound offers simpler synthesis compared to the 2-methoxyethyl in 13g , but the latter’s polar group improves solubility and tissue penetration .

Antitubercular Activity :

  • 3-Phenyl derivatives (e.g., 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine ) exhibit strong pantothenate synthetase inhibition, critical for M. tuberculosis survival. The trifluoromethyl group in the target compound may enhance binding to hydrophobic pockets in the enzyme .

Enzyme Inhibition (c-Met, Factor Xa) :

  • The pyridin-2-yl group in c-Met inhibitors facilitates π-π stacking with kinase domains, while the 4-methoxyphenyl in apixaban optimizes Factor Xa binding via hydrophobic and hydrogen-bond interactions . The target compound’s trifluoromethyl group could mimic these interactions in related targets.

Preparation Methods

Stepwise Synthesis Overview

Step Reaction Type Conditions Solvent Temperature Time Yield (%) Notes
1 Formation of key intermediate via LiHMDS-mediated reaction with diethyl oxalate LiHMDS (1M, 1.3 equiv.), Compound 1 (pyrazole precursor), diethyl oxalate (1.3 equiv.) Tetrahydrofuran (THF) -78 °C (1 h), then 25 °C (12 h) Overnight 75 Controlled addition of reagents under nitrogen atmosphere; formation of Compound 2 intermediate
2 Aromatic nucleophilic substitution with fluorobenzonitrile Acetic acid catalyst Acetic acid 80 °C 1 h Not specified Constructs pyrazolo-pyridine core with trifluoromethyl substitution
3 Functional group transformations (hydrogenation, ester hydrolysis, carbamate formation) Pd/C catalyst, lithium hydroxide, fluorenylmethoxycarbonyl succinimide, sodium bicarbonate Dimethyl sulfoxide (DMSO) 100 °C 12 h Not specified Introduces protecting groups and carboxylic acid functionalities for further derivatization

This method emphasizes the use of hydrazine hydrate to construct the pyrazole ring initially, followed by aromatic nucleophilic substitution to introduce the trifluoromethylated aromatic moiety. The process is noted for its use of readily available raw materials, high atom economy, and suitability for scale-up in industrial production.

Alternative One-Step Condensation Method for Tetrahydropyrazolopyridines

Another approach involves a one-step acid-catalyzed condensation of 3-cyano-5-aminopyrazole derivatives with substituted α,β-unsaturated aldehydes to yield tetrahydro-pyrazolopyridines, which are closely related to the target compound class.

  • Key Reactants:

    • 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile (structurally similar to trifluoromethyl-substituted pyrazole precursors)
    • α,β-unsaturated aldehydes
  • Reaction Conditions:

    • Acid medium (e.g., acetic acid or hydrochloric acid)
    • Room temperature to reflux depending on acid catalyst
    • Moderate to good yields of tetrahydropyrazolopyridines and pyrazolopyridines
  • Mechanism:

    • Condensation leads to cyclization forming the fused pyrazolo-pyridine ring system
    • Acid catalysis promotes Schiff base formation and ring closure
  • Yields and Selectivity:

    • Acetic acid favors Schiff base formation with good yields
    • Hydrochloric acid leads to a mixture of pyrazolopyridines and tetrahydropyrazolopyridines
    • Minor products include dihydro-pyrazolopyridines through further condensation steps

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Multi-step synthesis (Patent CN113264931B) Pyrazole precursors, fluorobenzonitrile LiHMDS, diethyl oxalate, Pd/C, LiOH, DMSO, acetic acid High atom economy, industrial scalability, controlled substitution Multi-step, requires low temperature control
One-step acid-catalyzed condensation 3-cyano-5-aminopyrazole, α,β-unsaturated aldehydes Acetic acid or HCl catalyst, room temperature to reflux Simple, good yields, structural diversity Mixture of products, selectivity challenges

Research Findings and Practical Considerations

  • The multi-step method provides a robust route to selectively introduce the trifluoromethyl group at C3 and ethyl at N1, with good control over reaction parameters and functional group transformations.

  • The one-step condensation offers a facile synthetic alternative for generating tetrahydro-pyrazolopyridine scaffolds but may require optimization for selectivity and yield when targeting specific substitution patterns such as ethyl and trifluoromethyl groups.

  • Both methods benefit from the use of commercially available starting materials and reagents, facilitating accessibility for medicinal chemistry applications.

  • The choice of solvent, temperature, and catalyst plays a critical role in directing the reaction pathway and product distribution.

  • Protection strategies (e.g., carbamate formation) are employed to stabilize intermediates and enable further functionalization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

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